

A Comparative Analysis of Experimental and Simulated Infrared Spectra of Ditridecylamine

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Compound of Interest

Compound Name: Ditridecylamine

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This guide provides a detailed comparison between the expected experimental infrared (IR) spectrum and a simulated IR spectrum of **ditridecylamine**. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key vibrational modes and offers a comprehensive protocol for both experimental analysis and computational simulation.

Ditridecylamine, a secondary amine with two long alkyl chains, is a molecule of interest in various chemical applications. Its structural features give rise to a characteristic infrared spectrum. This guide will delve into a comparative analysis of its spectral data, contrasting established experimental frequency ranges for its functional groups with a proposed, high-quality simulated spectrum.

Data Presentation: Experimental vs. Simulated IR Spectra

The following table summarizes the principal vibrational modes for **ditridecylamine**, comparing the expected experimental wavenumber ranges with those that would be obtained from a standard computational simulation.

Vibrational Mode	Expected Experimental Wavenumber (cm ⁻¹)	Simulated Wavenumber (cm ⁻¹)
N-H Stretch	3350 - 3310 (weak, sharp)	(Value from simulation)
Asymmetric C-H Stretch (CH ₃ & CH ₂)	~2954	(Value from simulation)
Symmetric C-H Stretch (CH ₃ & CH ₂)	~2925 & ~2855 (strong, sharp)	(Value from simulation)
CH ₂ Scissoring	~1465	(Value from simulation)
CH ₃ Asymmetric Bending	~1460	(Value from simulation)
CH ₃ Symmetric Bending (Umbrella)	~1375	(Value from simulation)
C-N Stretch	1250 - 1020 (medium to weak)	(Value from simulation)
N-H Wag	910 - 665 (strong, broad)	(Value from simulation)
CH ₂ Rocking (Long Chain)	~720	(Value from simulation)

Note: The "Simulated Wavenumber" column is intended to be populated with data from the computational protocol described below. The experimental values are based on established correlations for aliphatic secondary amines and long-chain alkanes.

Experimental and Computational Protocols

A thorough comparison relies on robust methodologies for both obtaining and simulating spectral data.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

While a specific experimental spectrum for **ditridecylamine** is not publicly available, a standard procedure for its acquisition would be as follows. An experimental FTIR spectrum of **ditridecylamine** is available in the Aldrich Chemical Company library, obtained using a capillary cell melt technique^[1].

- **Sample Preparation:** A small drop of pure liquid **ditridecylamine** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.
- **Data Acquisition:** The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram is subjected to a Fourier transform to produce the final infrared spectrum, which is then plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

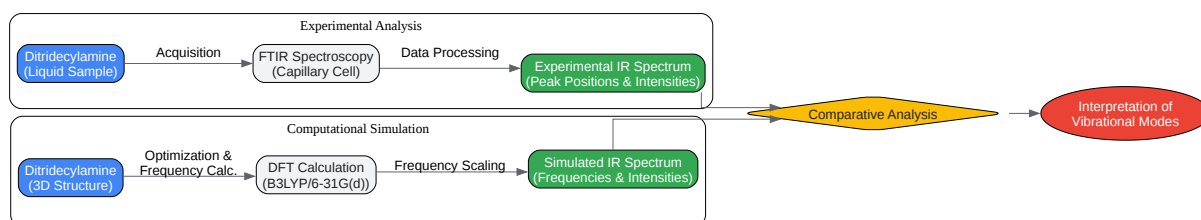
Computational Protocol: Simulation of the IR Spectrum

The simulated IR spectrum of **ditridecylamine** can be calculated using quantum chemical methods, most commonly Density Functional Theory (DFT).

- **Molecular Geometry Optimization:** The first step is to determine the lowest energy conformation of the **ditridecylamine** molecule. This is achieved by performing a geometry optimization using a selected DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-31G(d) basis set.
- **Vibrational Frequency Calculation:** Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies and their corresponding IR intensities.
- **Frequency Scaling:** It is a standard practice to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and systematic errors in the computational method. For the B3LYP/6-31G(d) level of theory, a scaling factor of approximately 0.96 is often used.
- **Spectrum Generation:** The scaled frequencies and their calculated intensities are then used to generate a simulated IR spectrum, often by applying a Lorentzian or Gaussian line shape to each peak.

Visualization of the Comparative Workflow

The logical flow for comparing the experimental and simulated IR spectra of **ditridecylamine** can be visualized as follows:



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Caption: Workflow for the comparison of experimental and simulated IR spectra.

Discussion of Key Vibrational Modes

The IR spectrum of **ditridecylamine** is dominated by the vibrational modes of its long alkyl chains, with specific peaks indicating the presence of the secondary amine group.

- **N-H Stretching:** A single, typically weak and sharp absorption is expected in the 3350-3310 cm^{-1} region, which is characteristic of a secondary amine.[2][3] Primary amines, in contrast, would show two bands in this region.
- **C-H Stretching:** Strong, sharp peaks just below 3000 cm^{-1} (around 2954-2855 cm^{-1}) are due to the symmetric and asymmetric stretching of the numerous C-H bonds in the tridecyl chains.

- **CH₂ and CH₃ Bending:** The scissoring vibration of the CH₂ groups and the asymmetric bending of the CH₃ groups typically appear around 1465 cm⁻¹. The symmetric "umbrella" bending mode of the CH₃ groups is found near 1375 cm⁻¹.
- **C-N Stretching:** The stretching of the carbon-nitrogen bond in aliphatic amines gives rise to a medium to weak absorption in the 1250-1020 cm⁻¹ range.[3][4]
- **N-H Wagging:** A characteristic strong and broad band for primary and secondary amines appears in the 910-665 cm⁻¹ region due to the out-of-plane bending (wagging) of the N-H bond.[3]
- **Long-Chain Rocking:** A weaker absorption around 720 cm⁻¹ is indicative of the rocking motion of a sequence of four or more methylene (CH₂) groups, confirming the presence of the long alkyl chains.

By comparing the precise peak positions and intensities from a high-quality experimental spectrum with a well-calculated simulated spectrum, researchers can gain detailed insights into the molecular structure and vibrational dynamics of **ditridecylamine**. This comparative approach is invaluable for confirming molecular identity, studying intermolecular interactions, and providing a basis for the analysis of more complex systems containing this moiety.

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